molecular formula C17H16F3NO3 B238700 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Número de catálogo B238700
Peso molecular: 339.31 g/mol
Clave InChI: GZXCIOJEUQDZCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mecanismo De Acción

2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a critical component of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide blocks downstream signaling pathways and leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to have anti-inflammatory effects. BTK is also involved in the signaling pathways of immune cells, such as macrophages and dendritic cells. Inhibition of BTK activity by 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide leads to decreased production of pro-inflammatory cytokines and chemokines, which can be beneficial in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its specificity for BTK. Unlike other BTK inhibitors, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide does not inhibit other kinases, which can lead to off-target effects and toxicity. However, one limitation of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Direcciones Futuras

There are several potential future directions for the use of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One area of interest is the combination of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to improve its efficacy in the treatment of B-cell malignancies. Another potential direction is the investigation of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in other diseases, such as autoimmune diseases or inflammatory disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in clinical settings.
In conclusion, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies of B-cell malignancies. Its specificity for BTK and anti-inflammatory effects make it a potentially valuable therapeutic agent for the treatment of various diseases. Further research is needed to determine its optimal use in clinical settings and to explore its potential in other disease areas.

Métodos De Síntesis

The synthesis of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves a multi-step process that includes the reaction of 4-ethylphenol with ethyl chloroacetate to form 2-(4-ethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with 4-(trifluoromethoxy)aniline to form the final product, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide.

Aplicaciones Científicas De Investigación

2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is effective in reducing tumor growth and improving survival in animal models of CLL and MCL.

Propiedades

Nombre del producto

2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Fórmula molecular

C17H16F3NO3

Peso molecular

339.31 g/mol

Nombre IUPAC

2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H16F3NO3/c1-2-12-3-7-14(8-4-12)23-11-16(22)21-13-5-9-15(10-6-13)24-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)

Clave InChI

GZXCIOJEUQDZCE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

SMILES canónico

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.